1-Bencil-3-(1-feniletil)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

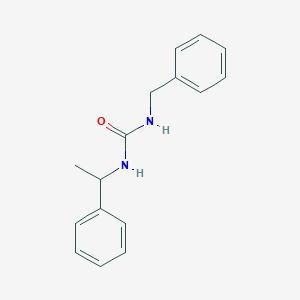

1-Benzyl-3-(1-phenylethyl)urea is an organic compound belonging to the class of urea derivatives It features a urea core substituted with a benzyl group and a 1-phenylethyl group

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Benzyl-3-(1-phenylethyl)urea has several notable applications in scientific research:

1. Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications in treating autoimmune diseases and inflammatory conditions due to its role as a CRAC channel inhibitor. By modulating calcium influx in cells, it may influence physiological responses related to calcium dysregulation .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results against Acinetobacter baumannii, which is known for its antibiotic resistance .

2. Synthesis of Derivatives

- Building Block : 1-Benzyl-3-(1-phenylethyl)urea serves as a building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to new derivatives with enhanced biological activities .

- Catalytic Reactions : Research has explored catalytic methods for synthesizing unsymmetrical ureas from disilylamines, highlighting the versatility of urea derivatives in organic synthesis .

Antimicrobial Efficacy

A study focused on the synthesis of new urea derivatives identified 1-Benzyl-3-(1-phenylethyl)urea as a compound with significant antimicrobial activity. In vitro tests revealed variable levels of inhibition against several bacterial strains, with the compound demonstrating notable effectiveness against Acinetobacter baumannii. Molecular docking studies further elucidated the binding interactions of this compound with bacterial targets, suggesting mechanisms behind its antimicrobial activity .

CRAC Channel Inhibition

Research has shown that 1-Benzyl-3-(1-phenylethyl)urea effectively inhibits calcium influx in cells expressing ORAI1. This inhibition was linked to alterations in cellular calcium signaling pathways, which could have implications for developing therapies targeting disorders associated with calcium dysregulation .

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-3-(1-phenylethyl)urea is the Calcium Release-Activated Calcium (CRAC) channel . This channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1) .

Mode of Action

1-Benzyl-3-(1-phenylethyl)urea inhibits the CRAC channels by specifically targeting ORAI1 . The compound interacts with ORAI1, leading to the inhibition of calcium influx .

Biochemical Pathways

The inhibition of the CRAC channels by 1-Benzyl-3-(1-phenylethyl)urea affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The compound’s structure-activity relationships (sars) have been analyzed . The alkyl substituent on the α-position of the left-side benzylic amine (R1) is essential for calcium influx inhibition .

Result of Action

The inhibition of the CRAC channels by 1-Benzyl-3-(1-phenylethyl)urea leads to a decrease in calcium influx . This can result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-Benzyl-3-(1-phenylethyl)urea are not fully understood due to the limited research available. It has been identified as a potential inhibitor of the CRAC channel . The CRAC channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1)

Cellular Effects

The cellular effects of 1-Benzyl-3-(1-phenylethyl)urea are also not fully understood. As a potential inhibitor of the CRAC channel, it may influence cell function by modulating calcium signaling pathways . Calcium signaling plays a crucial role in many cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-3-(1-phenylethyl)urea is not yet fully elucidated. As a potential inhibitor of the CRAC channel, it may exert its effects at the molecular level by binding to ORAI1, thereby inhibiting the function of the CRAC channel .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(1-phenylethyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, benzylamine and 1-phenylethylamine can react with an isocyanate intermediate to form the desired urea derivative . This reaction typically occurs under mild conditions and can be catalyzed by various agents, such as indium triflate or lanthanum triflate .

Industrial Production Methods: Industrial production of 1-Benzyl-3-(1-phenylethyl)urea often involves scalable and environmentally friendly processes. One such method includes the use of potassium isocyanate in water, which allows for the nucleophilic addition of amines without the need for organic co-solvents . This approach is advantageous due to its simplicity, high yield, and minimal environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-3-(1-phenylethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding urea oxides under specific conditions.

Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.

Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Urea oxides.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted urea derivatives depending on the reagents used.

Comparación Con Compuestos Similares

1-Benzyl-3-(1-phenylethyl)urea can be compared with other urea derivatives, such as:

- 1-Benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea

- 1-Benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea

These compounds share a similar urea core but differ in their substituents, which can significantly impact their chemical properties and biological activities

Actividad Biológica

1-Benzyl-3-(1-phenylethyl)urea is an organic compound classified as a urea derivative, notable for its structural features that include a benzyl group and a 1-phenylethyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of calcium release-activated calcium (CRAC) channels, which are crucial in various cellular signaling pathways.

The primary mechanism of action for 1-Benzyl-3-(1-phenylethyl)urea involves the inhibition of CRAC channels, specifically targeting the ORAI1 protein. This inhibition leads to a decrease in calcium influx into cells, which can significantly affect cellular functions and signaling pathways related to growth and proliferation.

Biochemical Pathways

The inhibition of CRAC channels by this compound impacts several biochemical pathways:

- Calcium Signaling : Disruption of calcium influx alters various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

- Cell Proliferation : By modulating calcium levels, the compound may influence cell cycle progression and apoptosis.

Pharmacological Profile

Research indicates that 1-Benzyl-3-(1-phenylethyl)urea exhibits potential pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : The compound is being investigated for its ability to inhibit tumor growth by disrupting calcium signaling pathways critical for cancer cell proliferation.

Research Findings

Recent studies have explored the biological activities and therapeutic potential of various urea derivatives, including 1-Benzyl-3-(1-phenylethyl)urea. Key findings include:

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Mechanism | IC50 (µM) |

|---|---|---|---|

| 1-Benzyl-3-(1-phenylethyl)urea | CRAC Channel Inhibitor | ORAI1 | Not specified |

| Benzylethoxyaryl Ureas | Antiproliferative | VEGFR-2, PD-L1 | <5 for HT-29 |

| N-(4-Methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | Antitumor Activity | GSK-3β | 140 nM |

Case Studies

Several case studies have highlighted the significance of urea derivatives in cancer treatment:

- Multitarget Inhibition : A study involving benzylethoxyaryl ureas demonstrated their efficacy as multitarget inhibitors against VEGFR-2 and PD-L1 proteins, showcasing their potential in overcoming resistance in cancer therapies. The antiproliferative activity was evaluated on multiple tumor cell lines including HT-29 and A549, indicating significant cytotoxic effects with selective indexes suggesting favorable therapeutic profiles .

- Antitumor Activity : Research on structurally similar compounds has shown promising results in inhibiting tumor growth across various cancer cell lines. For instance, compounds with similar urea structures exhibited IC50 values less than 5 μM against several cancer types, indicating potent anticancer properties .

Propiedades

IUPAC Name |

1-benzyl-3-(1-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-13(15-10-6-3-7-11-15)18-16(19)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJYGVFJXKZXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.